molecular formula C8H4BrF3N2 B1497829 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1150618-36-2

5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1497829
CAS RN: 1150618-36-2
M. Wt: 265.03 g/mol
InChI Key: UVCPMKCLEJTRCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C6H3BrF3N . It is a solid substance with a molecular weight of 225.99 . This compound is prepared from iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, including 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, has been a topic of interest in the agrochemical and pharmaceutical industries . The synthesis process often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Molecular Structure Analysis

The molecular structure of 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a pyridine ring .


Physical And Chemical Properties Analysis

5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a solid substance with a melting point of 44-46 °C . Its molecular weight is 225.99 .

Scientific Research Applications

Spectroscopic and Optical Studies

Spectroscopic Characterization and DFT Studies 5-Bromo-2-(trifluoromethyl)pyridine has been characterized spectroscopically using FT-IR and NMR spectroscopies. Density Functional Theory (DFT) has been applied to determine the optimized geometric structure, vibrational frequencies, and chemical shift values. This study also explored the non-linear optical (NLO) properties and examined the HOMO-LUMO energies using time-dependent DFT methods. The interaction energies and the antimicrobial activities of the molecule were investigated as well (Vural & Kara, 2017).

Synthesis and Chemical Transformations

Azirine Strategy for Synthesis An azirine-based synthesis method has been developed for preparing trifluoromethyl-substituted aminopyrroles. The process utilizes 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide and involves ring expansion strategies, leading to various transformation possibilities into compounds like alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates (Khlebnikov et al., 2018).

Magnetic and Structural Properties

Lanthanide-Nitronyl Nitroxide Complexes A series of lanthanide-nitronyl nitroxide complexes have been synthesized, displaying single-molecule magnet behavior. These complexes, incorporating the compound of interest, form a four-spin system and exhibit significant magnetic properties, which have been characterized by X-ray crystal diffraction and magnetic measurements (Xu et al., 2009).

Polymer Science and Catalysis

Hyperbranched Polyelectrolytes 3,5-Bis(bromomethyl)pyridine hydrobromide has been used in the synthesis of new hyperbranched polyelectrolytes. The kinetics and mechanism of polymerization, along with the structure and properties of the resulting polyelectrolytes, have been investigated, showcasing the versatility and applications of the compound in polymer science (Monmoton et al., 2008).

Safety and Hazards

This compound is considered hazardous. It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It is classified as Acute Tox. 2 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

Trifluoromethylpyridines and their derivatives, including 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-4-1-5-6(8(10,11)12)3-14-7(5)13-2-4/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCPMKCLEJTRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653983
Record name 5-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

CAS RN

1150618-36-2
Record name 5-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
Reactant of Route 4
5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
Reactant of Route 5
5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
Reactant of Route 6
5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.